molecular formula C9H7ClF2O B13589899 2',6'-Difluoro-3'-methylphenacyl chloride

2',6'-Difluoro-3'-methylphenacyl chloride

Cat. No.: B13589899
M. Wt: 204.60 g/mol
InChI Key: FMVOKQXOZAGNFM-UHFFFAOYSA-N
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Description

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a chlorinated ketone derivative of a difluoromethylphenyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one typically involves the reaction of 2,6-difluoro-3-methylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(3,4-difluorophenyl)ethanone
  • 2-chloro-1-(2,6-difluorophenyl)ethanone
  • 2-chloro-1-(2,4-difluorophenyl)ethanone

Uniqueness

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethan-1-one is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical reactivity and properties. The methyl group at the 3-position further differentiates it from other similar compounds, potentially affecting its steric and electronic characteristics .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

2-chloro-1-(2,6-difluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H7ClF2O/c1-5-2-3-6(11)8(9(5)12)7(13)4-10/h2-3H,4H2,1H3

InChI Key

FMVOKQXOZAGNFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)CCl)F

Origin of Product

United States

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